molecular formula C20H8Br10O2 B12683319 1,2,4,5-Tetrabromo-3,6-bis[(2,4,6-tribromophenoxy)methyl]benzene CAS No. 84473-58-5

1,2,4,5-Tetrabromo-3,6-bis[(2,4,6-tribromophenoxy)methyl]benzene

Cat. No.: B12683319
CAS No.: 84473-58-5
M. Wt: 1079.3 g/mol
InChI Key: NVJQEKQKJFEBBS-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrabromo-3,6-bis[(2,4,6-tribromophenoxy)methyl]benzene is a brominated aromatic compound known for its flame-retardant properties. This compound is characterized by its high bromine content, which contributes to its effectiveness in preventing the spread of fire. It is commonly used in various industrial applications, particularly in the production of flame-retardant materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4,5-Tetrabromo-3,6-bis[(2,4,6-tribromophenoxy)methyl]benzene involves multiple steps. Initially, 1,2,4,5-tetrabromobenzene is synthesized by brominating p-xylene in the presence of anhydrous aluminum bromide (AlBr3) as a catalyst. The reaction is carried out at low temperatures (0-3°C) using ice salt water for cooling. The resulting product is then further brominated to obtain the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization using solvents like methanol .

Chemical Reactions Analysis

Types of Reactions

1,2,4,5-Tetrabromo-3,6-bis[(2,4,6-tribromophenoxy)methyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common due to the stability of the brominated aromatic ring.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent can facilitate substitution reactions.

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) can be used, although the reaction conditions need to be carefully controlled to prevent degradation of the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms .

Scientific Research Applications

1,2,4,5-Tetrabromo-3,6-bis[(2,4,6-tribromophenoxy)methyl]benzene has several scientific research applications:

Mechanism of Action

The flame-retardant properties of 1,2,4,5-Tetrabromo-3,6-bis[(2,4,6-tribromophenoxy)methyl]benzene are primarily due to its high bromine content. Bromine atoms release free radicals when exposed to heat, which interfere with the combustion process by capturing free radicals that propagate the fire. This mechanism effectively slows down or stops the spread of fire .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which provides a high degree of flame retardancy while minimizing the release of toxic byproducts during combustion. This makes it a preferred choice in applications where safety and environmental impact are critical considerations .

Properties

CAS No.

84473-58-5

Molecular Formula

C20H8Br10O2

Molecular Weight

1079.3 g/mol

IUPAC Name

1,2,4,5-tetrabromo-3,6-bis[(2,4,6-tribromophenoxy)methyl]benzene

InChI

InChI=1S/C20H8Br10O2/c21-7-1-11(23)19(12(24)2-7)31-5-9-15(27)17(29)10(18(30)16(9)28)6-32-20-13(25)3-8(22)4-14(20)26/h1-4H,5-6H2

InChI Key

NVJQEKQKJFEBBS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)OCC2=C(C(=C(C(=C2Br)Br)COC3=C(C=C(C=C3Br)Br)Br)Br)Br)Br)Br

Origin of Product

United States

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